![molecular formula C41H50N2O11 B078663 Hedamycin CAS No. 11048-97-8](/img/structure/B78663.png)
Hedamycin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
海达霉素属于一类抗肿瘤抗生素——普拉霉素家族成员。 它以其强大的生物活性而闻名,尤其是它能够嵌入DNA并烷基化鸟嘌呤残基,从而导致DNA损伤和细胞周期停滞 。 由于它能够抑制DNA复制并在癌细胞中诱导凋亡,这种化合物在癌症治疗中显示出巨大潜力 。
准备方法
海达霉素由细菌链霉菌灰红变种产生。 生产过程包括发酵,然后是化合物的分离和纯化 。 海达霉素的生物合成涉及一个复杂的聚酮合酶(PKS)系统,该系统包括I型和II型PKS模块 。 最小的PKS合成十二酮骨架,然后由各种酶修饰以产生最终的海达霉素结构 。
化学反应分析
海达霉素经历几种类型的化学反应,包括:
嵌入和烷基化: 海达霉素嵌入DNA螺旋并烷基化特定位点的鸟嘌呤残基。
DNA损伤诱导: 它诱导DNA链断裂和染色体畸变,导致细胞周期停滞和凋亡。
试剂和条件: 这些反应中常用的试剂包括DNA复制抑制剂(如鬼臼毒素)和磷脂酰肌醇3-激酶抑制剂(如咖啡因)。
主要产物: 从这些反应中形成的主要产物是DNA加合物和受损的DNA链。
科学研究应用
海达霉素具有广泛的科学研究应用:
癌症研究: 它被用于研究DNA损伤和修复的机制,以及在癌细胞中诱导凋亡。
抗生素研究: 海达霉素强大的抗菌活性使其成为研究细菌耐药性和开发新型抗生素的宝贵化合物。
细胞周期研究: 研究人员利用海达霉素研究细胞周期的调控和DNA损伤检查点的作用。
作用机制
相似化合物的比较
海达霉素类似于其他普拉霉素抗生素,如阿尔托霉素B和西马霉素A 。 海达霉素在其优先烷基化5'-PyG-3'位点的鸟嘌呤残基的能力方面是独特的,而阿尔托霉素B则更喜欢5'-AG序列 。 这种特异性使海达霉素成为研究序列特异性DNA相互作用和开发靶向癌症治疗方法的宝贵化合物 。
类似化合物
阿尔托霉素B: 另一种普拉霉素抗生素,具有类似的DNA嵌入和烷基化特性。
西马霉素A: 以其强大的抗疟疾和抗癌活性而闻名。
海达霉素独特的性质和强大的生物活性使其成为科学研究和治疗开发的宝贵化合物。它在癌细胞中诱导DNA损伤和凋亡的能力突出了它作为一种强大的抗癌剂的潜力。
生物活性
Hedamycin is an antitumor antibiotic produced by the bacterium Streptomyces griseoruber. It belongs to the pluramycin family and exhibits a range of biological activities, particularly in cancer treatment. This article delves into the biological mechanisms, structural characteristics, and therapeutic implications of this compound, supported by various studies.
This compound's biological activity primarily involves intercalation into DNA, which disrupts the replication and transcription processes essential for cell division. This mechanism is similar to that of other known antitumor agents, such as actinomycin D. The compound binds to specific DNA sequences, inhibiting the function of crucial genes involved in cell proliferation.
Key Findings:
- DNA Intercalation: this compound intercalates into DNA at specific sites, leading to destabilization of the double helix structure and subsequent inhibition of gene expression .
- Inhibition of Survivin: Research indicates that this compound effectively inhibits survivin transcription, a protein that plays a critical role in cancer cell survival and proliferation. This inhibition contributes to its antitumor effects .
2. Biosynthesis and Structural Characteristics
The biosynthesis of this compound involves an intricate process that combines elements from both type I and type II polyketide synthases (PKSs). This unique biosynthetic pathway results in a 24-carbon polyketide structure characterized by a hexadienyl group.
Biosynthetic Pathway:
- Type I PKS: Initiates the synthesis with a hexadienyl group.
- Type II PKS: Extends the polyketide chain through multiple condensation reactions .
Structural Insights:
- Recent studies have provided insights into the structural differences between this compound and related compounds like actinorhodin. For example, the ketoreductase (KR) involved in this compound biosynthesis shows distinct substrate specificity compared to its counterparts .
3. Antitumor Activity
This compound has demonstrated significant antitumor activity across various cancer cell lines. Its efficacy has been evaluated through both in vitro and in vivo studies.
Case Studies:
- In vitro assays revealed that this compound exhibits cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The compound's ability to induce apoptosis (programmed cell death) has been highlighted as a key mechanism underlying its therapeutic potential .
- Animal studies have further confirmed its antitumor properties, showing reduced tumor growth in models treated with this compound compared to controls .
4. Comparative Biological Activity
The following table summarizes the biological activities of this compound compared to other similar compounds:
Compound | Mechanism of Action | Antitumor Activity | Notable Features |
---|---|---|---|
This compound | DNA intercalation | High | Unique biosynthetic pathway |
Actinomycin D | DNA intercalation | High | Well-studied; widely used clinically |
Doxorubicin | Topoisomerase inhibition | Moderate | Commonly used; cardiotoxicity risk |
5. Inhibition Kinetics
Research has also focused on the inhibition kinetics associated with this compound's action. For instance, studies have explored how various concentrations of quercetin affect the activity of this compound's ketoreductase enzyme, revealing potential interactions that could influence its efficacy .
属性
CAS 编号 |
11048-97-8 |
---|---|
分子式 |
C41H50N2O11 |
分子量 |
746.8 g/mol |
IUPAC 名称 |
10-[4-(dimethylamino)-5-hydroxy-4,6-dimethyloxan-2-yl]-8-[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-11-hydroxy-5-methyl-2-[2-methyl-3-(3-methyloxiran-2-yl)oxiran-2-yl]naphtho[2,3-h]chromene-4,7,12-trione |
InChI |
InChI=1S/C41H50N2O11/c1-16-11-22-30(37-28(16)24(44)14-27(53-37)41(6)39(54-41)36-18(3)52-36)35(48)31-29(34(22)47)20(25-13-23(42(7)8)32(45)17(2)50-25)12-21(33(31)46)26-15-40(5,43(9)10)38(49)19(4)51-26/h11-12,14,17-19,23,25-26,32,36,38-39,45-46,49H,13,15H2,1-10H3 |
InChI 键 |
RZOFHOWMWMTHDX-UHFFFAOYSA-N |
SMILES |
CC1C(C(CC(O1)C2=CC(=C(C3=C2C(=O)C4=C(C3=O)C5=C(C(=C4)C)C(=O)C=C(O5)C6(C(O6)C7C(O7)C)C)O)C8CC(C(C(O8)C)O)(C)N(C)C)N(C)C)O |
规范 SMILES |
CC1C(C(CC(O1)C2=CC(=C(C3=C2C(=O)C4=C(C3=O)C5=C(C(=C4)C)C(=O)C=C(O5)C6(C(O6)C7C(O7)C)C)O)C8CC(C(C(O8)C)O)(C)N(C)C)N(C)C)O |
Key on ui other cas no. |
11048-97-8 |
同义词 |
Hedamycin |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。